molecular formula C19H14FN5O B2522777 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide CAS No. 897623-54-0

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

Cat. No.: B2522777
CAS No.: 897623-54-0
M. Wt: 347.353
InChI Key: XRADEDPEPCICDC-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a complex organic compound characterized by the presence of a tetrazole ring, a fluorophenyl group, and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of azides with nitriles. For instance, 4-fluorophenyl azide can react with a nitrile compound under acidic or basic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Naphthamide: The tetrazole derivative is then coupled with a naphthamide precursor. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthamide moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring or the naphthamide group, potentially yielding amine or hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine or hydrazine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the tetrazole ring, which is known for its bioisosteric properties, makes it a candidate for drug design and development. It can interact with various biological targets, potentially leading to the discovery of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery programs.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids or other functional groups, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the naphthamide moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Similar structure but with a chlorine atom instead of fluorine.

    N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Similar structure but with a bromine atom instead of fluorine.

    N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this particular derivative potentially more effective in various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O/c20-16-7-9-17(10-8-16)25-18(22-23-24-25)12-21-19(26)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRADEDPEPCICDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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